Cas no 108622-87-3 (4-Amino-N-benzyl-N-methylbenzenesulfonamide)
4-Amino-N-benzyl-N-methylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-N-benzyl-N-methylbenzenesulfonamide
- [(4-aminophenyl)sulfonyl]methylbenzylamine
- AC1LH5NQ
- AC1Q3XEO
- AN-329
- Oprea1_140992
- Oprea1_267339
- SureCN4236580
- 4-amino-N-methyl-N-(phenylmethyl)benzenesulfonamide
- benzenesulfonamide, 4-amino-N-methyl-N-(phenylmethyl)-
- 002
- AKOS BBB
- SR-01000262654
- MFCD03306016
- DTXSID50356781
- WRHRPSBTFMCMFN-UHFFFAOYSA-N
- 4-amino-N-benzyl-N-methyl-benzenesulfonamide
- SCHEMBL4236580
- 108622-87-3
- EN300-09640
- AN-329/12896016
- AKOS000118545
- 4-amino-N-benzyl-N-methylbenzene-1-sulfonamide
- DB-117831
- LS-03939
- SR-01000262654-1
- Z56995193
- ALBB-012585
- STK096779
- G19117
- CS-0307878
- AKOS BBB/002
-
- MDL: MFCD03306016
- Inchi: 1S/C14H16N2O2S/c1-16(11-12-5-3-2-4-6-12)19(17,18)14-9-7-13(15)8-10-14/h2-10H,11,15H2,1H3
- InChI Key: WRHRPSBTFMCMFN-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N)(N(C)CC1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 276.09338
- Monoisotopic Mass: 276.09324893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 71.8Ų
Experimental Properties
- PSA: 63.4
4-Amino-N-benzyl-N-methylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A631635-50mg |
4-Amino-N-benzyl-N-methylbenzenesulfonamide |
108622-87-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A631635-100mg |
4-Amino-N-benzyl-N-methylbenzenesulfonamide |
108622-87-3 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A631635-500mg |
4-Amino-N-benzyl-N-methylbenzenesulfonamide |
108622-87-3 | 500mg |
$ 295.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023857-1g |
4-Amino-N-benzyl-N-methylbenzenesulfonamide |
108622-87-3 | 1g |
2746CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023857-500mg |
4-Amino-N-benzyl-N-methylbenzenesulfonamide |
108622-87-3 | 500mg |
2340CNY | 2021-05-07 | ||
| abcr | AB315028-500 mg |
4-Amino-n-benzyl-n-methylbenzenesulfonamide; 95% |
108622-87-3 | 500MG |
€195.40 | 2023-02-21 | ||
| abcr | AB315028-1 g |
4-Amino-n-benzyl-n-methylbenzenesulfonamide; 95% |
108622-87-3 | 1g |
€239.00 | 2023-06-21 | ||
| abcr | AB315028-5 g |
4-Amino-n-benzyl-n-methylbenzenesulfonamide; 95% |
108622-87-3 | 5g |
€656.50 | 2023-06-21 | ||
| abcr | AB315028-10 g |
4-Amino-n-benzyl-n-methylbenzenesulfonamide; 95% |
108622-87-3 | 10g |
€1074.00 | 2023-06-21 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023857-500mg |
4-Amino-N-benzyl-N-methylbenzenesulfonamide |
108622-87-3 | 500mg |
2340.0CNY | 2021-07-13 |
4-Amino-N-benzyl-N-methylbenzenesulfonamide Suppliers
4-Amino-N-benzyl-N-methylbenzenesulfonamide Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 4-Amino-N-benzyl-N-methylbenzenesulfonamide
Comprehensive Overview of 4-Amino-N-benzyl-N-methylbenzenesulfonamide (CAS No. 108622-87-3): Properties, Applications, and Research Insights
4-Amino-N-benzyl-N-methylbenzenesulfonamide (CAS No. 108622-87-3) is a specialized organic compound with a molecular structure that combines a sulfonamide backbone with benzyl and methyl substituents. This sulfonamide derivative has garnered significant attention in pharmaceutical and chemical research due to its unique properties and potential applications. The compound's systematic name reflects its structural features: an amino group at the 4-position of the benzene ring, coupled with N-benzyl and N-methyl substitutions on the sulfonamide nitrogen. Researchers and industry professionals often search for terms like "4-Amino-N-benzyl-N-methylbenzenesulfonamide synthesis" or "CAS 108622-87-3 applications," highlighting the growing interest in this molecule.
The physicochemical properties of 4-Amino-N-benzyl-N-methylbenzenesulfonamide make it a versatile intermediate in organic synthesis. Its molecular formula, C14H16N2O2S, and molecular weight of 276.36 g/mol suggest moderate polarity, which influences its solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol. Recent studies have explored its hydrogen-bonding capacity, a critical factor in drug design, as evidenced by queries such as "sulfonamide hydrogen bonding interactions." The compound's melting point and stability under various conditions are frequently investigated, particularly for applications requiring thermal resistance.
In the pharmaceutical sector, 4-Amino-N-benzyl-N-methylbenzenesulfonamide serves as a key building block for bioactive molecules. Its structural motif appears in compounds targeting enzymatic pathways, with researchers examining its potential as a carbonic anhydrase inhibitor—a hot topic in medicinal chemistry. Online searches for "sulfonamide-based drug discovery" or "CAS 108622-87-3 pharmacological activity" reflect this trend. The compound's N-benzyl group enhances lipophilicity, a property leveraged in central nervous system (CNS) drug development, while the amino group provides a site for further derivatization.
Beyond pharmaceuticals, this sulfonamide finds utility in material science applications. Its ability to form stable complexes with metals has spurred interest in catalysis and polymer stabilization. Laboratory supply platforms report increased demand for high-purity 4-Amino-N-benzyl-N-methylbenzenesulfonamide, particularly for photochemical studies. The rise of "green chemistry" has also prompted investigations into its role in environmentally benign synthesis methods, addressing concerns about sustainable chemical production.
Analytical characterization of CAS 108622-87-3 typically involves advanced techniques like HPLC-MS and NMR spectroscopy. Quality control protocols emphasize purity assessment, with chromatography methods optimized for separating potential byproducts. Recent publications have detailed novel spectroscopic fingerprints for this compound, responding to industry needs for reliable identification standards. The compound's UV-Vis absorption profile makes it suitable for certain sensor applications, an area gaining traction in diagnostic device development.
Regulatory aspects surrounding 4-Amino-N-benzyl-N-methylbenzenesulfonamide remain compliant with major chemical inventories (e.g., TSCA, EINECS). Proper handling guidelines recommend standard laboratory precautions, with material safety data sheets (MSDS) available through commercial suppliers. The compound's environmental fate and biodegradation pathways have become focal points, aligning with global emphasis on chemical sustainability. Emerging research explores its potential in biocatalysis systems, tapping into the growing field of enzyme-mediated transformations.
Market analysis indicates steady growth in the fine chemicals sector for specialized sulfonamides like 108622-87-3. Custom synthesis services report increased requests for isotopic-labeled versions (e.g., 15N or 13C) to support pharmacokinetic studies. The compound's role in high-throughput screening libraries underscores its importance in modern drug discovery pipelines. As synthetic methodologies advance, particularly in flow chemistry systems, production efficiency for such intermediates continues to improve.
Future research directions for 4-Amino-N-benzyl-N-methylbenzenesulfonamide may explore its structure-activity relationships in greater depth, particularly through computational modeling approaches. The integration of machine learning in molecular design has opened new avenues for optimizing sulfonamide-based compounds. With persistent interest in targeted drug delivery systems, modifications of this core structure could yield novel therapeutic agents. The scientific community continues to investigate its potential in emerging fields like chemical biology and theragnostic applications.
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